3-Chloro-7-(trifluoromethyl)quinolin-4-amine
Description
Properties
IUPAC Name |
3-chloro-7-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15/h1-4H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEWSFLTVGBMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672762 | |
| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-71-8 | |
| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Chloro Group: Chlorination at the 3rd position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium phosphate (K3PO4) in organic solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-7-(trifluoromethyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, antibacterial, and anticancer agent due to its ability to inhibit various enzymes and biological pathways.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Positional Isomerism
- 6-CF₃ vs. 7-CF₃: N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine (6-CF₃ isomer, CAS 873943-00-1) exhibits distinct electronic effects compared to the 7-CF₃ analog. The 6-CF₃ isomer has a molecular weight of 322.72 g/mol and is synthesized via NAS with a reported yield of 7% . 3-Chloro-7-CF₃-quinolin-4-amine: The 7-CF₃ group may enhance π-π stacking in biological targets compared to the 6-position, though direct activity comparisons are lacking in the evidence.
Halogen vs. Trifluoromethyl Substitution
- 7-Chloro vs. The CF₃ group’s stronger electron-withdrawing effect may improve binding to hydrophobic pockets in target proteins compared to Cl .
Core Structure Modifications
Quinoline vs. Quinazoline
- 2-(Trifluoromethyl)quinazolin-4-amine: In TLR7 agonist studies, quinazoline cores showed reduced potency compared to quinoline analogs, likely due to altered hydrogen-bonding capabilities. For example, quinoline-based agonists achieved EC₅₀ = 1–10 μM, while quinazolines were less active .
- 3-Chloro-7-CF₃-quinolin-4-amine: The quinoline core’s nitrogen at position 1 may facilitate stronger interactions with heme in antimalarial targets compared to quinazolines .
Anticancer Activity
- 7-CF₃ Derivatives: 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (Compound 1) demonstrated 2–3× higher potency than doxorubicin in cytotoxicity assays, attributed to the electron-rich trimethoxyphenyl group enhancing DNA intercalation . 3-Chloro-7-CF₃-quinolin-4-amine: The chloro substituent may further increase DNA affinity through halogen bonding, though specific data are unavailable.
Antimicrobial Activity
- 7-CF₃-Quinoline-3-carbohydrazides: Derivatives with 7-CF₃ and 4-hydroxy groups showed MIC = 2–8 μg/mL against Staphylococcus aureus, outperforming non-CF₃ analogs. The CF₃ group likely improves membrane permeability .
Physicochemical Properties
<sup>a</sup> Calculated using ChemDraw.
<sup>b</sup> Higher logP due to Cl and CF₃ groups.
Key Research Findings
falciparum activity, suggesting flexibility in drug design .
TLR7 Agonists: Quinoline cores outperform quinazolines, with EC₅₀ values in the low micromolar range .
Anticancer Potency: Electron-donating groups (e.g., 3,4,5-trimethoxyphenyl) on 7-CF₃-quinolin-4-amine enhance cytotoxicity .
Biological Activity
3-Chloro-7-(trifluoromethyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including its antimalarial, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are crucial for interaction with biological targets.
Table 1: Structure-Activity Relationship of Quinoline Derivatives
| Compound | Activity Type | IC50 (nM) | Notes |
|---|---|---|---|
| 3-Chloro-7-(CF3)Q | Antimalarial | 9.79 | Superior activity against CQ-resistant strains |
| 7a | Antimalarial | 3.27 | Increased activity compared to chloroquine (CQ) |
| 33 | Anticancer | 5.97 | Effective against MDA-MB231 breast cancer cells |
| 6d | Antimicrobial | 6.25 | Effective against Mycobacterium smegmatis |
Antimalarial Activity
Research indicates that compounds derived from the quinoline scaffold exhibit potent antiplasmodial activity. In a study evaluating various derivatives, it was found that the introduction of a trifluoromethyl group significantly enhanced the efficacy against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.
The lead compound, this compound, demonstrated an IC50 value of 9.79 nM , indicating a robust potential for further development as an antimalarial agent. Notably, derivatives with modifications at the amide bond showed increased activity, suggesting that structural optimization can yield even more effective compounds .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly in breast cancer cell lines. A structure-activity relationship analysis revealed that compounds with a similar quinoline structure exhibited varying degrees of growth inhibition across different cancer cell lines.
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Notes |
|---|---|---|---|
| 33 | MDA-MB231 | 5.97 | High potency against cancer cells |
| 32 | MCF7 | 2.45 | Significant increase in potency |
| CQ | MCF7 | 38.44 | Reference for comparison |
The introduction of specific substituents on the quinoline ring has been shown to enhance cytotoxicity and induce apoptosis in cancer cells, making these derivatives promising candidates for further research in oncology .
Antimicrobial Activity
In addition to its antimalarial and anticancer properties, the compound displays notable antimicrobial activity. Studies have demonstrated that derivatives of this quinoline can effectively inhibit the growth of various bacterial strains.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 | Potential antituberculosis agent |
| 9c | Pseudomonas aeruginosa | <10 | Broad-spectrum antimicrobial activity |
The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased antibacterial efficacy, indicating that structural modifications can lead to enhanced therapeutic profiles .
Case Studies and Research Findings
- Antimalarial Efficacy : In a series of experiments, compounds similar to this compound were tested against both CQ-S and CQ-R strains of P. falciparum. The results indicated that modifications at the amino position led to significant increases in antiplasmodial activity, with certain derivatives showing over 20-fold increases in potency compared to chloroquine .
- Cancer Cell Proliferation : A study focused on breast cancer cell lines demonstrated that specific modifications on the quinoline scaffold resulted in substantial antiproliferative effects, with some compounds displaying GI50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Studies : Research into the antimicrobial properties highlighted the effectiveness of these compounds against resistant bacterial strains, suggesting their potential use in treating infections where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Chloro-7-(trifluoromethyl)quinolin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of a chloro-quinoline precursor with amines. For example, in trifluoromethyl-substituted quinolines, heating 4-chloro derivatives with amines (e.g., morpholine, piperazine) in N-methylpyrrolidone (NMP) at 120–140°C for 6–12 hours yields target compounds. Triethylamine is often used to neutralize HCl byproducts. Purification typically involves recrystallization (e.g., ethyl acetate/hexane) or column chromatography .
- Optimization : Reaction efficiency depends on steric/electronic effects of substituents. Use of polar aprotic solvents (e.g., THF, DMF) and controlled stoichiometry (amine:chloroquinoline = 1.2–2:1) improves yields .
Q. How is structural characterization of this compound performed?
- Analytical Techniques :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), NH2 protons (δ 5.5–6.5 ppm, broad), and CF3 groups (δ ~120 ppm in 13C NMR) .
- HPLC : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ for C10H7ClF3N2: calc. 257.02, obs. 257.03) .
Q. What in vitro assays are suitable for evaluating the antimalarial or antiproliferative activity of this compound?
- Antimalarial Testing : Use Plasmodium falciparum cultures (e.g., 3D7 strain) in a 72-hour SYBR Green assay. IC50 values are calculated via dose-response curves (0.1–10 µM) .
- Antiproliferative Screening : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Activity correlates with substituent hydrophobicity and electron-withdrawing groups (e.g., CF3 enhances membrane permeability) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for kinase inhibition?
- Key Modifications :
- Position 4 (amine) : Bulky aryl groups (e.g., pyridinyl, benzyl) improve binding to ATP pockets in kinases like p38 MAPK .
- Position 7 (CF3) : Trifluoromethyl enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS targets .
Q. What mechanisms underlie the anti-leishmanial activity of this compound, and how can target engagement be validated?
- Hypothesis : Inhibition of parasite topoisomerases or mitochondrial electron transport.
- Experimental Validation :
- Target Identification : CRISPR-Cas9 knockout libraries in Leishmania donovani to identify resistant mutants.
- Biochemical Assays : Measure DNA relaxation (topoisomerase inhibition) or oxygen consumption (mitochondrial disruption) .
Q. How can solubility and pharmacokinetic properties of this compound be improved without compromising activity?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
